Boc-N,2-dimethylalanine

Vue d'ensemble

Description

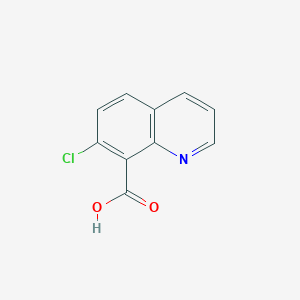

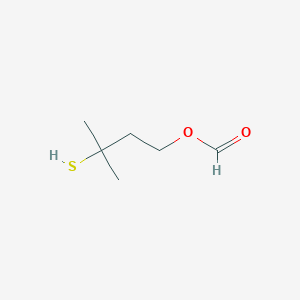

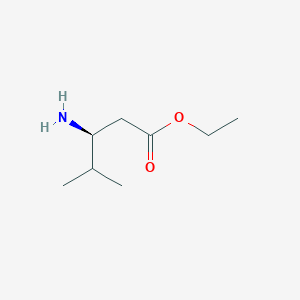

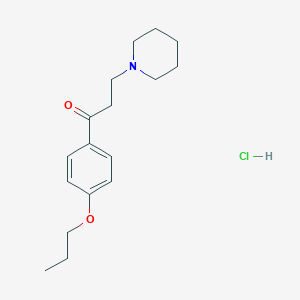

Boc-N,2-dimethylalanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alanine itself is modified by the addition of two methyl groups at the second carbon (N,2-dimethylalanine). This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its non-natural structure, which can impart unique physical and chemical properties to peptides that incorporate this amino acid.

Synthesis Analysis

The synthesis of related compounds, such as (S)-N-Boc-2,6-dimethyltyrosine, has been achieved through palladium-catalyzed directed C-H functionalization . This method is significant as it provides a general approach for the ortho-dimethylation of tyrosine derivatives without causing racemization at the alpha-chiral centers. Although the paper focuses on tyrosine derivatives, the methodology could potentially be adapted for the synthesis of Boc-N,2-dimethylalanine by applying similar principles of C-H functionalization to alanine derivatives.

Molecular Structure Analysis

The molecular structure of Boc-N,2-dimethylalanine would feature a Boc-protected amino group and two methyl groups attached to the second carbon of the alanine backbone. The presence of the Boc group would make the molecule more sterically hindered and could affect its reactivity and how it is incorporated into peptides. The exact molecular structure analysis would require further studies, including X-ray crystallography or NMR spectroscopy, to determine the precise three-dimensional conformation.

Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and its reactions are well-documented. For instance, the synthesis of tert-butyl esters of N-protected amino acids can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) under mild conditions . This reaction proceeds at room temperature with the aid of triethylamine and 4-dimethylaminopyridine. The Boc group can be removed under acidic conditions, allowing for the amino group to be deprotected and further reacted in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-N,2-dimethylalanine would be influenced by the Boc group and the additional methyl groups. The Boc group increases the molecular weight and steric bulk, which can affect solubility and the compound's overall reactivity. The dimethyl substitution could potentially increase hydrophobicity, impacting the solubility in water and organic solvents. The exact physical and chemical properties would need to be characterized through experimental studies such as solubility tests, melting point determination, and chromatographic analysis to understand how this compound behaves under different conditions.

Applications De Recherche Scientifique

Synthetic Applications in Peptidomimetics

Boc-N,2-dimethylalanine derivatives are extensively used in the synthesis of peptidomimetics. For instance, a study reported a rapid synthesis method for Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are incorporated into opioid peptidomimetics. These compounds, due to their unnatural amino acid structure, show superior potency at opioid receptors, demonstrating their utility in the development of synthetic opioid ligands (Aaron M. Bender et al., 2015).

Green Chemistry in Amine Protection

In another research application, Boc (Di-tert-butyl dicarbonate) is utilized as a protecting agent for secondary amine in substituted pyrazole derivatives. This study highlights a green approach using Polyethylene glycols-400 and Boc as catalysts, aiming at the synthesis of anticancer compounds. This methodology offers a high yield with fewer side products, marking an advancement in synthetic chemistry (2020).

Materials Science and Photocatalysis

Moreover, compounds like (BiO)2CO3 (BOC) have attracted attention in materials science, especially in photocatalysis for environmental and energy applications. BOC-based materials are investigated for their photocatalytic properties, with modifications aimed at enhancing visible light absorption and utilization. These advancements indicate the potential of BOC-based systems in photocatalysis and environmental remediation (Zilin Ni et al., 2016).

Organocatalysis and Chemical Sensing

Boc-N,2-dimethylalanine derivatives are also found in organocatalysis applications. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids, catalyzing N-tert-butyloxycarbonylation of amines, demonstrate excellent chemoselectivity. This highlights the role of Boc derivatives in facilitating efficient and selective chemical transformations (A. Sarkar et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLITGXUYMJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370483 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N,2-dimethylalanine | |

CAS RN |

146000-39-7 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)